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Compound of Interest

Compound Name: 6-Chloro-5-cyanonicotinic Acid

CAS No.: 1206969-20-1

Cat. No.: B1424278

Get Quote

Part 1: Executive Summary
6-Chloro-5-cyanonicotinic acid (CAS: 1206969-20-1) is a highly functionalized pyridine

scaffold critical to modern medicinal chemistry, particularly in the synthesis of kinase inhibitors

and poly-heterocyclic drug candidates.[1][2] Its structure features three distinct reactive

handles—a carboxylic acid at C3, a nitrile at C5, and a labile chlorine atom at C6.

This unique substitution pattern renders the molecule an "electrophilic hub."[1] The electron-

withdrawing nature of the nitrile (para to C2, ortho to C6) and the pyridine nitrogen activates the

C6-chlorine toward facile Nucleophilic Aromatic Substitution (SnAr), while the carboxylic acid

allows for diversification via amide coupling. This guide details its physicochemical properties,

synthetic routes, and reactivity profile, providing a roadmap for its use in high-value drug

discovery campaigns.

Part 2: Chemical Identity & Physical Properties[1][3]
[4]
Nomenclature and Identification
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Property Detail

IUPAC Name 6-Chloro-5-cyano-3-pyridinecarboxylic acid

Common Synonyms
5-Cyano-6-chloronicotinic acid; 6-Chloro-5-

cyanopyridine-3-carboxylic acid

CAS Number 1206969-20-1

Molecular Formula C₇H₃ClN₂O₂

Molecular Weight 182.56 g/mol

SMILES OC(=O)c1cncc(C#N)c1Cl

Physicochemical Specifications
Property Value / Description

Appearance Off-white to pale yellow crystalline powder

Melting Point
>250°C (decomposition typical for high-dipole

pyridines)

Solubility

Soluble in DMSO, DMF, MeOH; sparingly

soluble in water (acidic pH); soluble in aqueous

base (pH > 8)

pKa (Predicted)
~3.5 (Carboxylic acid); Pyridine nitrogen is non-

basic due to EWGs

Storage
2–8°C, Inert atmosphere (Argon/Nitrogen),

Hygroscopic

Part 3: Synthetic Accessibility
Synthesis of 6-chloro-5-cyanonicotinic acid typically proceeds via functionalization of less

substituted pyridine precursors.[1] Two primary routes are established in the literature and

patent landscape.[1]

Route A: Cyanation of 5-Bromo-6-chloronicotinic Acid
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This is the most common industrial route, utilizing a transition-metal catalyzed cyanation.[1]

Starting Material: 5-Bromo-6-chloronicotinic acid (or its methyl ester).[1]

Reagents: Zn(CN)₂ (Zinc cyanide) or CuCN.[1]

Catalyst: Pd(PPh₃)₄ or Pd₂(dba)₃ with dppf ligand.[1]

Conditions: DMF/NMP at 80–120°C.

Mechanism: Pd(0) inserts into the C-Br bond (weaker than C-Cl), followed by

transmetallation with cyanide and reductive elimination.[1]

Route B: Chlorination of 6-Hydroxy-5-cyanonicotinic
Acid[1]

Starting Material: 6-Hydroxy-5-cyanonicotinic acid (often derived from diethyl

ethoxymethylenemalonate and cyanocetamide).[1]

Reagent: POCl₃ (Phosphorus oxychloride) or SOCl₂/DMF.[1]

Mechanism: Conversion of the pyridone tautomer to the chloro-pyridine via an imidoyl

chloride intermediate.[1]

Part 4: Reactivity Profile & Functionalization
The core value of this molecule lies in its orthogonal reactivity.[1] The three functional groups

can be modified sequentially without cross-interference if the correct order of operations is

followed.[1]

Nucleophilic Aromatic Substitution (SnAr) at C6
The C6 position is exceptionally electrophilic.[1] The inductive effect of the pyridine nitrogen,

combined with the resonance electron-withdrawing power of the C5-nitrile and C3-carboxyl

groups, makes the C6-chlorine a "hot" leaving group.

Nucleophiles: Primary/secondary amines, thiols, alkoxides.
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Regioselectivity: Exclusive to C6. The C2 position is less activated and sterically hindered;

C4 is deactivated relative to C6.[1]

Conditions: Mild base (DIPEA, K₂CO₃) in polar aprotic solvents (DMF, THF, DMSO) at 0°C to

RT.

Carboxylic Acid Functionalization (C3)[1]
Amide Coupling: Standard HATU, EDC/HOBt, or conversion to acid chloride (SOCl₂)

followed by amine addition.[1]

Esterification: Fischer esterification (MeOH/H₂SO₄) or alkylation (MeI/K₂CO₃).[1]

Nitrile Transformations (C5)[1]
Hydrolysis: Acidic or basic hydrolysis yields the primary amide or dicarboxylic acid.[1]

Cyclization: Reaction with sodium azide (NaN₃) yields the tetrazole.[1]

Reduction: Hydrogenation yields the aminomethyl group (-CH₂NH₂).[1]

Visualizing the Reactivity Landscape
The following diagram illustrates the divergent synthesis pathways starting from 6-chloro-5-
cyanonicotinic acid.

6-Chloro-5-cyanonicotinic Acid
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Click to download full resolution via product page

Caption: Divergent synthesis pathways. The red arrow indicates the most kinetically favored

first step (SnAr).

Part 5: Experimental Protocols
Protocol A: SnAr Displacement with Primary Amines
This protocol validates the high reactivity of the C6-Cl bond.[1]

Reagents:

6-Chloro-5-cyanonicotinic acid (1.0 equiv)[1][3]

Amine (R-NH₂) (1.1 equiv)[1]

Diisopropylethylamine (DIPEA) (2.5 equiv)[1]

DMF (anhydrous)[1]

Procedure:

Dissolution: Dissolve 6-chloro-5-cyanonicotinic acid (1 mmol, 182 mg) in anhydrous DMF

(3 mL) in a round-bottom flask under N₂.

Base Addition: Add DIPEA (2.5 mmol, 435 µL) via syringe. The solution may darken slightly.

Nucleophile Addition: Add the primary amine (1.1 mmol) dropwise at 0°C.

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor

by LC-MS (Target mass: MW + Amine - HCl).[1]

Workup: Pour the reaction mixture into 1N HCl (15 mL) to precipitate the product (if the

product contains basic nitrogens, adjust pH to ~5-6).

Isolation: Filter the precipitate, wash with water and cold ether.[1] Dry under vacuum.[1]

Critical Note: If the nucleophile is a weak base (e.g., aniline), heating to 60°C may be required.
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Protocol B: Synthesis of 2,4-Diaminopyrido[2,3-
d]pyrimidines
This scaffold is a direct precursor to bicyclic kinase inhibitors.[1]

Step 1 (SnAr): React 6-chloro-5-cyanonicotinic acid with an amine (as above) to get the 6-

amino-intermediate.[1]

Step 2 (Amidation): Convert the C3-acid to a primary amide using EDCI/HOBt and NH₄Cl.[1]

Step 3 (Cyclization): Treat the resulting 2-amino-3-cyano-pyridine-5-carboxamide

(numbering changes upon cyclization) with triethyl orthoformate or formamidine acetate at

reflux.[1]

Result: Formation of the pyrido[2,3-d]pyrimidine core.[1][4]

Part 6: Medicinal Chemistry Applications[8]
Kinase Inhibition
The 6-chloro-5-cyanonicotinic acid scaffold is structurally homologous to the quinazoline

core found in drugs like Gefitinib and Erlotinib (EGFR inhibitors).[1] By replacing the benzene

ring of quinazoline with a pyridine ring (specifically a pyrido[2,3-d]pyrimidine), researchers can:

Improve Solubility: The pyridine nitrogen lowers logP and increases aqueous solubility.[1]

Alter Metabolism: The electron-deficient ring is less susceptible to oxidative metabolism

(CYP450) compared to electron-rich phenyl rings.[1]

Hydrogen Bonding: The pyridine nitrogen offers an additional H-bond acceptor for the kinase

hinge region.[1]

Case Study: EGFR Inhibitors
In the development of covalent inhibitors for EGFR T790M mutants, the 5-cyano group serves

as an electron-withdrawing anchor that polarizes the scaffold, increasing the acidity of the NH

protons in the final bicyclic system, thereby strengthening hydrogen bonds with the ATP-binding

pocket residues (e.g., Met793).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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